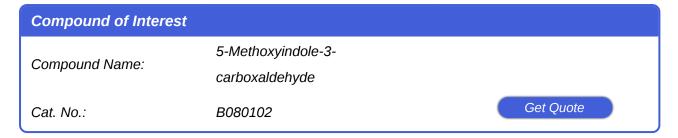


A Spectroscopic Comparative Analysis of 5-Methoxyindole-3-carboxaldehyde and its Analogs

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Spectroscopic Properties of Key Indole Derivatives

This guide provides a detailed comparative analysis of the spectroscopic characteristics of **5-Methoxyindole-3-carboxaldehyde** alongside its parent compound, Indole-3-carboxaldehyde, and a closely related derivative, 5-Hydroxyindole-3-carboxaldehyde. The strategic placement of substituents on the indole scaffold significantly influences its electronic properties, which can be effectively elucidated using various spectroscopic techniques. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to aid in the identification, differentiation, and application of these valuable compounds in medicinal chemistry and materials science.

Spectroscopic Data Comparison

The following tables present a summary of the key spectroscopic data for **5-Methoxyindole-3-carboxaldehyde** and its related compounds, providing a clear and objective comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, ppm)



Comp	NH	H-2	H-4	H-6	H-7	Aldehy de CHO	Metho xy OCH₃	Other Proton s
5- Methox yindole- 3- carboxa Idehyde	~12.0	~8.2	~7.6	~6.9	~7.4	~9.9	~3.8	
Indole- 3- carboxa Idehyde	12.13	8.25	8.13	7.22	7.49	9.95	-	H-5: 7.22
5- Hydrox yindole- 3- carboxa Idehyde	11.8	8.1	7.4	6.7	7.2	9.8	-	OH: ~9.0

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, ppm)



Com poun d	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	Alde hyde C=O	Meth oxy C
5- Meth oxyin dole- 3- carbo xalde hyde	~138	~118	~131	~114	~155	~103	~114	~126	~185	~55
Indole -3- carbo xalde hyde	138.9	118.9	137.5	124.1	122.5	121.2	112.8	125.1	185.5	-
5- Hydro xyind ole-3- carbo xalde hyde	~139	~118	~132	~114	~151	~103	~114	~126	~185	-

Table 3: IR Spectroscopic Data (cm⁻¹)



Compound	N-H Stretch	C=O Stretch (Aldehyde)	C-H Aromatic Stretch	C-O Stretch (Methoxy/Phen ol)
5-Methoxyindole- 3- carboxaldehyde	~3250	~1650	~3100	~1220
Indole-3- carboxaldehyde[1][2]	3133	1655	3050	-
5-Hydroxyindole- 3- carboxaldehyde	~3300 (broad)	~1645	~3100	~1240

Table 4: UV-Vis Spectroscopic Data (in Methanol)

Compound	λmax 1 (nm)	λmax 2 (nm)
5-Methoxyindole-3- carboxaldehyde	~220	~310
Indole-3-carboxaldehyde	245	295
5-Hydroxyindole-3- carboxaldehyde	~225	~315

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the purified compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The obtained spectra were processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million







(ppm) and were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[1][3]

Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer. For solid samples, the KBr wafer technique was employed.[4] A small amount of the compound was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was scanned over a range of 4000-400 cm⁻¹.

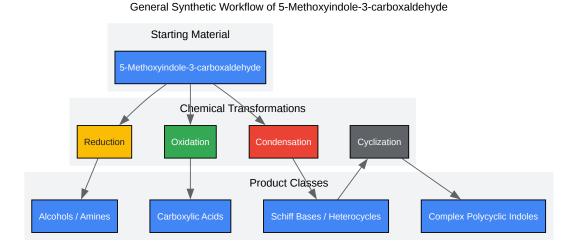
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were obtained using a spectrophotometer. A dilute solution of the compound was prepared in a suitable solvent, typically methanol or ethanol. The solution was placed in a quartz cuvette, and the spectrum was scanned over a range of 200-400 nm.[5]

Mass Spectrometry: Mass spectra were acquired on a mass spectrometer, often using electrospray ionization (ESI) or electron impact (EI) for sample ionization. A dilute solution of the sample in a solvent like methanol or acetonitrile was introduced into the instrument. The resulting fragments were separated based on their mass-to-charge ratio (m/z) to determine the molecular ion peak and fragmentation pattern.[3]

Visualization of Synthetic Utility

5-Methoxyindole-3-carboxaldehyde is a versatile precursor in the synthesis of a wide array of biologically active molecules. Its aldehyde functionality readily undergoes various chemical transformations, making it a valuable building block in drug discovery and development. The following diagram illustrates a generalized workflow for the synthetic application of **5-Methoxyindole-3-carboxaldehyde**.





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